molecular formula C13H21N3O6S2 B2641061 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide CAS No. 881935-50-8

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide

Cat. No. B2641061
CAS RN: 881935-50-8
M. Wt: 379.45
InChI Key: CFGSMVDPHKQQTB-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide, also known as MMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMS is a sulfonamide derivative that has been synthesized using a multi-step process.

Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

Given its crystallographic properties, this compound could be studied in the context of crystal engineering. Researchers might investigate its self-assembly behavior, intermolecular interactions, and crystal packing. Such insights contribute to the design of new materials.

1Structure and Computational Studies of New Sulfonamide Compound Benchchem - 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)propanoic acid 3CAS Common Chemistry - 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol

properties

IUPAC Name

3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6S2/c1-14-13(17)7-8-15-24(20,21)10-5-6-12(22-3)11(9-10)16(2)23(4,18)19/h5-6,9,15H,7-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGSMVDPHKQQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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